1-(4-ニトロフェニル)ピペリジン-4-オール

概要

説明

1-(4-Nitrophenyl)-4-piperidinol is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Nitrophenyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学:拮抗薬の開発

1-(4-ニトロフェニル)ピペリジン-4-オールは、医薬品拮抗薬の開発に不可欠なピペリジン誘導体の合成における重要な中間体として機能します 。これらの化合物は、特にさまざまな受容体の拮抗薬として有意な生物活性を示すことが判明しており、アレルギー、喘息、高血圧などの治療に役立ちます。

有機合成:ピペリジン誘導体

有機合成では、この化合物は、分子内および分子間反応を通じて、さまざまなピペリジン誘導体を作成するために使用されます 。これらの誘導体は、医薬品開発から材料科学に至るまで、さまざまな用途を持つ複雑な有機分子を構築するために重要です。

薬理学:HIV治療研究

1-(4-ニトロフェニル)ピペリジン-4-オールの誘導体は、HIV治療における可能性について研究されています。 研究者らは、新規なピペリジン-4-オール誘導体を合成し、CCR5拮抗活性を評価しており、これはHIV治療戦略において有望なアプローチです .

材料科学:ナノ触媒

材料科学では、この化合物の誘導体は、ナノ触媒の研究に使用され、ナノ触媒は、強化された特性を持つ新しい材料の開発において重要です 。これらの材料は、電子機器、コーティング、エネルギー貯蔵など、さまざまな産業で応用できます。

分析化学:分光法

1-(4-ニトロフェニル)ピペリジン-4-オールとその誘導体は、NMRやMSなどの高度な分光法を使用して特徴付けられ、分析化学において物質を特定および定量化するための不可欠なツールです .

バイオテクノロジー:創薬

この化合物は、バイオテクノロジー研究、特に創薬において役割を果たしており、そこで潜在的な治療効果を持つ新しい化合物を合成するための構成要素として使用されます .

化学合成:より環境に優しい溶媒

1-(4-ニトロフェニル)ピペリジン-4-オールから誘導されたものを含む、ピペリジン誘導体の合成は、より環境に優しい溶媒を使用して行うことができ、より持続可能な化学プロセスに貢献します 。これは、化学製造の環境への影響を軽減することを目的としたグリーンケミストリーの原則に沿っています。

生物活性

1-(4-Nitrophenyl)-4-piperidinol (NPP) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of NPP, highlighting its interactions with various biological targets, synthesis methods, and relevant case studies.

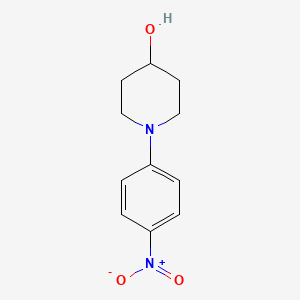

Chemical Structure and Properties

1-(4-Nitrophenyl)-4-piperidinol has the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of approximately 206.24 g/mol. The compound features a piperidine ring substituted with a nitrophenyl group at the 1-position and a hydroxyl group at the 4-position. These structural characteristics contribute to its ability to engage in hydrogen bonding and exhibit nonlinear optical properties, making it a candidate for various applications in medicinal chemistry and materials science .

Enzyme Interactions

Research has indicated that NPP interacts with various enzymes, particularly those involved in drug metabolism, such as cytochrome P450 enzymes. Studies utilizing molecular docking and kinetic assays have demonstrated that NPP can bind to these enzymes, potentially influencing their activity. This interaction is crucial for understanding how NPP may affect pharmacokinetics and drug-drug interactions .

Antiviral Potential

NPP has been investigated for its antiviral properties, particularly against coronaviruses. A study highlighted that derivatives of piperidine, including NPP, showed inhibitory activity against the main protease (Mpro) of SARS-CoV-2. Although the inhibition was modest, the binding affinity to the catalytic site suggests potential for further optimization as an antiviral agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that NPP may exhibit activity against certain bacterial strains, although specific mechanisms of action remain to be elucidated .

Synthesis Methods

Several synthesis routes have been reported for NPP, which include:

- Reduction of Nitro Compounds : Nitro compounds can be reduced to amines or hydroxylated derivatives using various reducing agents.

- Piperidine Derivatives : The synthesis often involves piperidine derivatives reacting with nitrophenyl groups through electrophilic aromatic substitution.

These methods allow for the production of NPP with varying degrees of purity and yield .

Comparative Analysis

To better understand the uniqueness of NPP, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Nitrophenyl)piperidine | C₁₁H₁₄N₂O₂ | Lacks hydroxyl group; primarily studied for analgesic effects. |

| 1-(3-Nitrophenyl)-4-piperidinol | C₁₁H₁₄N₂O₃ | Meta-nitro substitution; different biological activity profile. |

| 1-(2-Nitrophenyl)-4-piperidinol | C₁₁H₁₄N₂O₃ | Positional isomer; exhibits different reactivity patterns. |

| 1-(4-Aminophenyl)-4-piperidinol | C₁₁H₁₄N₂O₂ | Contains an amino group; used in anti-inflammatory agents. |

This table illustrates how the specific combination of functional groups in NPP confers distinct chemical reactivity and biological properties not found in other similar compounds .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A recent study explored various piperidine derivatives for their ability to inhibit SARS-CoV-2 Mpro. While NPP showed modest inhibition, further optimization could enhance its efficacy as an antiviral agent .

Case Study 2: Enzyme Binding Affinity

In silico studies have demonstrated that NPP binds effectively to cytochrome P450 enzymes, suggesting potential implications for drug metabolism and interactions. These findings warrant further investigation into its pharmacological applications .

特性

IUPAC Name |

1-(4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPWPESLLCUROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346645 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79421-45-7 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-(4-Nitrophenyl)-4-piperidinol?

A1: 1-(4-Nitrophenyl)-4-piperidinol is a non-linear optical chromophore. [] The molecule features a piperidinol ring in a chair conformation. Importantly, the C-N-C portion of the piperidinol ring is nearly coplanar with the nitrophenyl ring system. This arrangement facilitates hydrogen bonding between the piperidinol hydroxy group and the nitro group in neighboring molecules within the crystal structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。